molecular formula C14H18BrNO4 B2693453 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-bromofuran-2-carboxamide CAS No. 899730-11-1

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-bromofuran-2-carboxamide

Cat. No.: B2693453
CAS No.: 899730-11-1
M. Wt: 344.205
InChI Key: KUCPDEHKSSQLEL-UHFFFAOYSA-N
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Description

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-bromofuran-2-carboxamide is a synthetic organic compound characterized by a unique spirocyclic structure. This compound features a 1,4-dioxaspiro[4.5]decane moiety linked to a 5-bromofuran-2-carboxamide group. The presence of both a spirocyclic ether and a brominated furan ring makes this compound interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-bromofuran-2-carboxamide typically involves multiple steps:

    Formation of the Spirocyclic Intermediate: The 1,4-dioxaspiro[4.5]decane moiety can be synthesized through a cyclization reaction involving a diol and a ketone under acidic conditions.

    Bromination of Furan: The furan ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Amide Formation: The final step involves coupling the brominated furan with the spirocyclic intermediate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the bromine atom, replacing it with hydrogen or other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: De-brominated furan derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-bromofuran-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of spirocyclic compounds in synthetic organic chemistry.

Biology

Biologically, this compound can be used in the study of enzyme interactions and as a potential inhibitor for various biological pathways due to its ability to interact with specific enzymes and receptors.

Medicine

In medicinal chemistry, the compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-bromofuran-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for a unique binding mode, potentially inhibiting enzyme activity or modulating receptor function. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-chlorofuran-2-carboxamide
  • N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-iodofuran-2-carboxamide
  • N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-fluorofuran-2-carboxamide

Uniqueness

Compared to its analogs, N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-bromofuran-2-carboxamide is unique due to the presence of the bromine atom, which can engage in specific interactions such as halogen bonding. This can result in different biological activities and binding affinities, making it a valuable compound for research and development.

This detailed overview provides a comprehensive understanding of N-(1,4-dioxaspiro[45]decan-2-ylmethyl)-5-bromofuran-2-carboxamide, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

5-bromo-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO4/c15-12-5-4-11(19-12)13(17)16-8-10-9-18-14(20-10)6-2-1-3-7-14/h4-5,10H,1-3,6-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCPDEHKSSQLEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CNC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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